1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound features a fused ring system that combines imidazole and pyridine, which contributes to its unique chemical properties and biological activities. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
The compound is synthesized through various methods involving the reaction of substituted pyridines and imidazoles. It can be derived from simpler precursors, such as 2-chloro-3-nitropyridine or 2-aminopyridines, often utilizing catalysis or microwave-assisted techniques to enhance yield and efficiency .
1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is classified as an imidazo[4,5-c]pyridine derivative. This classification indicates its structural characteristics, which include a five-membered imidazole ring fused with a six-membered pyridine ring. The methyl and phenyl substituents further define its chemical identity and influence its reactivity and biological behavior.
The synthesis of 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature and time, to optimize yield and purity. Analytical techniques such as NMR spectroscopy are commonly used for structural confirmation of the synthesized compounds.
The molecular structure of 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine consists of:
The molecular formula for 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is . Its molecular weight is approximately 198.22 g/mol. The compound exhibits specific NMR shifts that can be used for characterization:
1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions typical for heterocycles:
Reactions are often conducted under controlled conditions to prevent side reactions and ensure selectivity. Catalysts may be employed to enhance reaction rates.
The mechanism by which 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine exerts its biological effects is still under investigation but is believed to involve:
Studies indicate that certain derivatives exhibit nanomolar inhibitory potency against cyclin-dependent kinase 2 and other relevant targets in cancer therapy .
1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine typically appears as a crystalline solid at room temperature. Its melting point and solubility characteristics vary depending on substituents and purity.
The compound is relatively stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. It exhibits moderate lipophilicity which influences its bioavailability.
1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
The imidazo[4,5-c]pyridine scaffold exhibits striking bioisosteric equivalence to purines, featuring a bicyclic system with nitrogen atoms at positions analogous to adenine and guanine. This molecular mimicry enables targeted interactions with ATP-binding sites and nucleic acids. The 1-methyl-2-phenyl variant introduces strategic modifications: the N-methyl group enhances metabolic stability by blocking oxidative metabolism, while the 2-phenyl moiety provides π-stacking capabilities critical for hydrophobic pocket binding in enzyme active sites [6] [9].
Comparative hydrogen-bonding analysis reveals that imidazo[4,5-c]pyridines form up to three donor-acceptor interactions identical to natural purines – a key advantage over imidazo[4,5-b]pyridines, which exhibit altered H-bond topology. This is exemplified by kinase inhibitors where 1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine derivatives demonstrate submicromolar affinity for JAK1 (IC₅₀ 22 nM) and c-MET kinases through conserved interactions with hinge region residues [4] [6]. The scaffold's dipolar moment (≈4.5 Debye) further enhances target binding affinity through strengthened electrostatic interactions with Asp/Glu residues in catalytic domains [4].
Table 1: Hydrogen-Bonding Capacity Comparison
Compound Class | H-Bond Donors | H-Bond Acceptors | Biological Significance |
---|---|---|---|
Purines (Adenine) | 2 | 3 | Natural nucleotide recognition |
Imidazo[4,5-c]pyridine | 1-2 | 3 | ATP-mimicry in kinase binding |
Imidazo[4,5-b]pyridine | 1 | 4 | Altered target specificity |
The medicinal exploration of imidazopyridines began in the 1960s with Yoneda's pioneering syntheses, but significant therapeutic advances emerged only in the early 2000s. The breakthrough occurred with kinase inhibitor development, where imidazo[4,5-c]pyridine demonstrated superior pharmacokinetic properties over purine-based drugs. Bamaluzole (imidazo[4,5-c]pyridine derivative) represented the first clinical candidate targeting GABA receptors in the 1990s, though not commercialized [6]. The scaffold gained prominence through 3-deazaneplanocin A (DZNep), an imidazo[4,5-c]pyridine-based epigenetic modulator that inhibits S-adenosylhomocysteine hydrolase, showing potent anticancer and antiviral effects [6].
The 2012 FDA approval of ponatinib (containing imidazo[1,2-b]pyridazine) validated related scaffolds, accelerating interest in 1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine derivatives for oncology targets. Recent clinical candidates exploit the scaffold's balanced logP (≈2.8) and aqueous solubility (>50 µM), addressing earlier limitations of purine analogs [4] [6]. Current research focuses on PROTAC degraders incorporating 1-methyl-2-phenyl variants as warheads targeting oncogenic kinases like BTK and TRK [4].
Table 2: Key Milestones in Imidazopyridine Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Initial syntheses | N/A | Foundation of scaffold chemistry |
1980s | Bamaluzole | Anticonvulsant | First clinical candidate |
2009 | Telcagepant | Migraine (Phase III) | Imidazo[4,5-b]pyridine CGRP antagonist |
2012 | Ponatinib | Leukemia | FDA-approved kinase inhibitor |
2020s | DZNep derivatives | Oncology/epigenetics | EZH2 inhibition in clinical trials |
Regioisomerism critically governs pharmacological behavior. The imidazo[4,5-c]pyridine system (exemplified by 1-methyl-2-phenyl derivative, CAS 89734-93-0) positions its pyridine nitrogen at the equivalent of purine's N3, creating a hydrogen-bond acceptor topology distinct from the imidazo[4,5-b] isomer. This difference profoundly influences target engagement:
The 1-methyl-2-phenyl substitution further differentiates properties: the phenyl ring enables π-stacking in hydrophobic enzyme pockets, while methylation prevents undesired glucuronidation. Computational ADMET profiling predicts the [4,5-c] isomer exhibits superior membrane permeability (logP 2.85 vs. 2.65) and blood-brain barrier penetration (PSA 35.2 Ų vs. 42.7 Ų) compared to [4,5-b] analogs [6] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: